![molecular formula C13H18ClNO2 B14122389 Tert-butyl (2-(1-chloroethyl)phenyl)carbamate](/img/structure/B14122389.png)
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
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Overview
Description
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is an organic compound with the molecular formula C13H18ClNO2 It is a derivative of carbamic acid and features a tert-butyl group, a phenyl ring, and a chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1-chloroethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2-(1-chloroethyl)phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-chloroethyl)carbamate: Similar structure but lacks the phenyl ring.
Tert-butyl bis(2-chloroethyl)carbamate: Contains two chloroethyl groups instead of one.
Tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate: Hydroxyethyl group instead of chloroethyl.
Uniqueness
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is unique due to the presence of both a chloroethyl group and a phenyl ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a compound belonging to the carbamate class, which has garnered attention for its biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.
Overview of Carbamate Compounds
Carbamates are esters derived from carbamic acid and are commonly utilized in organic synthesis. They serve various roles, including acting as protecting groups for amines during chemical reactions. The specific structure of this compound allows it to participate in biological processes, notably as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. This stability prevents unwanted reactions at the amine site, allowing for selective interactions with enzymes. The presence of the tert-butyl group introduces steric hindrance, enhancing the compound's resistance to hydrolysis under mild conditions. When deprotection is required, strong acids can be employed to release the active amine.
Enzyme Inhibition
Carbamates are often studied for their potential as enzyme inhibitors. This compound has been investigated for its role in inhibiting various enzymes, providing insights into enzyme function and regulation. For instance, it has been noted that compounds in this class can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related carbamate compounds. Research demonstrated that several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced rat paw edema models. Such findings suggest that this compound may have similar effects, warranting further investigation into its anti-inflammatory potential .
Study on Anticancer Activity
A study focused on the synthesis and biological evaluation of carbamate derivatives indicated that certain modifications could enhance anticancer activity. While specific data on this compound is limited, related compounds showed significant antiproliferative effects against various cancer cell lines. For example, derivatives demonstrated IC50 values indicating potent inhibition of cell growth .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-chloroethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) |
InChI Key |
IEOPPJDGLVIVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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